Bis(2-ethoxyethyl) adipate
Overview
Description
Bis(2-ethoxyethyl) adipate, also known as hexanedioic acid, bis(2-ethoxyethyl) ester, is an organic compound with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol . It is a diester derived from adipic acid and 2-ethoxyethanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .
Mechanism of Action
Target of Action
Bis(2-ethoxyethyl) adipate is a polyester-based monomer . Its primary targets are the polymers and other materials that it helps to synthesize .
Mode of Action
The compound interacts with its targets through a polycondensation reaction . This reaction leads to the formation of a polyester backbone, which is a crucial component in the synthesis of various materials .
Biochemical Pathways
It’s known that the compound plays a significant role in the polymer production process, particularly in the formation of the polyester backbone .
Pharmacokinetics
Its molecular weight is known to be 2903526 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of polymers and other materials . By participating in the polycondensation reaction, the compound contributes to the formation of a polyester backbone, thereby influencing the properties of the resulting material .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethoxyethyl) adipate can be synthesized through the esterification of adipic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, adipic acid and 2-ethoxyethanol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethoxyethyl) adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: Under oxidative conditions, this compound can be converted to adipic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Adipic acid and 2-ethoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Adipic acid and other oxidation products.
Scientific Research Applications
Bis(2-ethoxyethyl) adipate has a wide range of applications in scientific research and industry:
Polymer Chemistry: Used as a plasticizer to enhance the flexibility and durability of polymers.
Material Science: Employed in the synthesis of various polymeric materials and coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical devices due to its biocompatibility.
Industrial Applications: Utilized in the production of flexible films, adhesives, and sealants.
Comparison with Similar Compounds
Bis(2-ethoxyethyl) adipate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but different alkyl groups.
Diethyl adipate: A simpler ester of adipic acid with ethyl groups instead of ethoxyethyl groups.
Dioctyl adipate: A plasticizer with longer alkyl chains, providing different mechanical properties to polymers.
Uniqueness
This compound is unique due to its specific combination of ethoxyethyl groups, which provide a balance of flexibility and compatibility with various polymer systems. Its ability to enhance the mechanical properties of polymers while maintaining biocompatibility makes it a valuable compound in both industrial and biomedical applications .
Properties
IUPAC Name |
bis(2-ethoxyethyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEMMCIKSMMBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCCCC(=O)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059371 | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-44-4 | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethoxyethyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI(2-ETHOXYETHYL)ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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